Hispidol
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Overview
Description
Hispidol is a naturally occurring aurone, a type of flavonoid, known for its bright yellow coloration. It is primarily found in certain ornamental flowers and has garnered attention for its potential therapeutic applications. The compound’s structure includes a 2-benzylidene-3(2H)-benzofuranone system, which is unique among flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hispidol can be synthesized through various methods, including the oxidative cyclization of chalcones. One common synthetic route involves the use of peroxidase enzymes to catalyze the formation of this compound from isoliquiritigenin . The reaction typically requires specific conditions such as the presence of hydrogen peroxide and a suitable buffer system to maintain the enzyme’s activity.
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the use of biotechnological approaches, such as the expression of peroxidase enzymes in microbial systems, could be a viable method for large-scale production. This approach leverages the efficiency of microbial fermentation to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
Hispidol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aurones, each with distinct chemical and biological properties .
Scientific Research Applications
Hispidol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing various bioactive compounds.
Industry: The compound’s bright yellow coloration makes it a candidate for use in natural dyes and pigments.
Mechanism of Action
Hispidol exerts its effects through multiple mechanisms:
Monoamine Oxidase Inhibition: This compound inhibits monoamine oxidase enzymes, which are involved in the oxidative catabolism of neurotransmitters.
Antioxidant Activity: The compound reduces the production of reactive oxygen species, thereby protecting neuronal cells from oxidative stress.
Anti-inflammatory Effects: This compound inhibits the activity of pro-inflammatory enzymes and reduces neuroinflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound’s unique structure, particularly its 2-benzylidene-3(2H)-benzofuranone system, sets it apart from other flavonoids. This structural uniqueness contributes to its distinct biological activities, such as its potent monoamine oxidase inhibition and antioxidant properties .
Properties
CAS No. |
92439-14-0 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2E)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+ |
InChI Key |
KEZLDSPIRVZOKZ-VGOFMYFVSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |
melting_point |
288 °C |
physical_description |
Solid |
solubility |
568.4 mg/L @ 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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